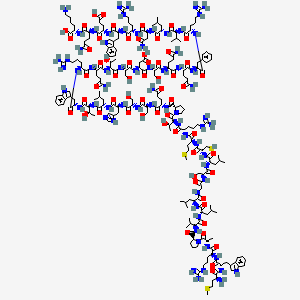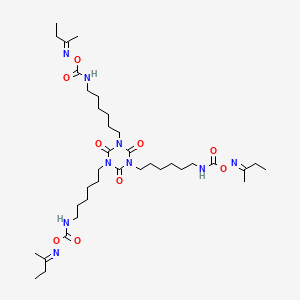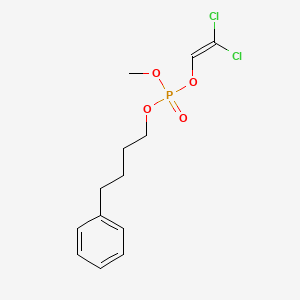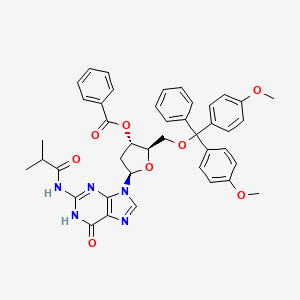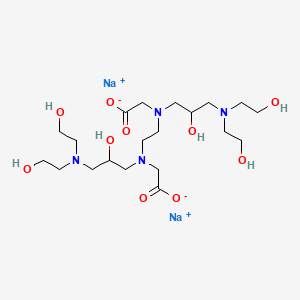
Disodium N,N'-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amino groups, making it highly reactive and suitable for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) typically involves the reaction of ethylenediamine with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets and pathways, influencing biochemical processes and enhancing the stability of metal-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(salicylidene)ethylenediamine
- Ethylenediamine-N,N’-diacetic acid
Uniqueness
Disodium N,N’-ethylenebis(N-(3-(bis(2-hydroxyethyl)amino)-2-hydroxypropyl)aminoacetate) stands out due to its unique combination of hydroxyl and amino groups, which provide enhanced reactivity and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in fields such as chemistry and medicine.
Properties
CAS No. |
94134-74-4 |
|---|---|
Molecular Formula |
C20H40N4Na2O10 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
disodium;2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-[2-[[3-[bis(2-hydroxyethyl)amino]-2-hydroxypropyl]-(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C20H42N4O10.2Na/c25-7-3-21(4-8-26)11-17(29)13-23(15-19(31)32)1-2-24(16-20(33)34)14-18(30)12-22(5-9-27)6-10-28;;/h17-18,25-30H,1-16H2,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
CUMVYBHVZYBJEY-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(CN(CCO)CCO)O)CC(=O)[O-])N(CC(CN(CCO)CCO)O)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




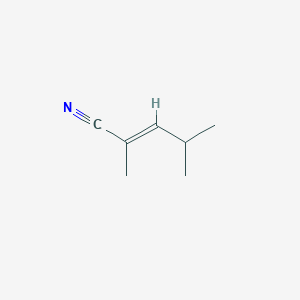
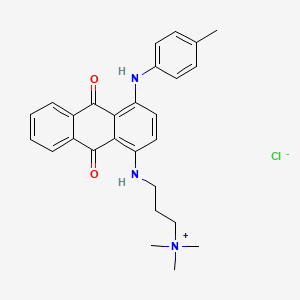
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

